molecular formula C9H15N3O2 B13026769 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No.: B13026769
M. Wt: 197.23 g/mol
InChI Key: AHUVINLATSKSIB-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-3-methyl-1,3-diazaspiro[44]nonane-2,4-dione is a spirocyclic compound with a unique structure that includes a diazaspiro nonane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione can be achieved through enantio- and diastereo-selective methods. One approach involves the asymmetric alkylation and reduction using C2-symmetric cycloalkane-1,2-diols as chiral auxiliaries . Another method includes the use of P2O5-promoted cyclization of di[aryl(hetaryl)methyl] malonic acids .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amine and imide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting or activating biological pathways. This interaction can lead to various biological effects, including antimicrobial activity and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Aminomethyl)-3-methyl-1,3-diazaspiro[44]nonane-2,4-dione is unique due to its specific diazaspiro nonane core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

9-(aminomethyl)-3-methyl-1,3-diazaspiro[4.4]nonane-2,4-dione

InChI

InChI=1S/C9H15N3O2/c1-12-7(13)9(11-8(12)14)4-2-3-6(9)5-10/h6H,2-5,10H2,1H3,(H,11,14)

InChI Key

AHUVINLATSKSIB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2(CCCC2CN)NC1=O

Origin of Product

United States

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